Cas no 10342-64-0 (N-[1-(4-nitrophenyl)ethylidene]hydroxylamine)

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine is a nitrone derivative characterized by its distinctive 4-nitrophenyl substituent, which enhances its reactivity in cycloaddition and oxidation reactions. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for the preparation of nitroxides, isoxazolines, and other heterocyclic structures. Its electron-withdrawing nitro group improves stability while facilitating selective transformations. The compound is commonly employed in studies involving spin trapping and free radical reactions due to its ability to form stable adducts. Its crystalline solid form ensures ease of handling and storage under standard laboratory conditions. Suitable for academic and industrial research applications, it offers reliable performance in mechanistic investigations and synthetic protocols.
N-[1-(4-nitrophenyl)ethylidene]hydroxylamine structure
10342-64-0 structure
Product Name:N-[1-(4-nitrophenyl)ethylidene]hydroxylamine
CAS No:10342-64-0
MF:C8H8N2O3
MW:180.16072177887
MDL:MFCD01445209
CID:1141304
PubChem ID:722086
Update Time:2025-05-22

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-[1-(4-nitrophenyl)ethylidene]hydroxylamine
    • AG-D-14225
    • p-nitroacetophenone oxime
    • 1-(4-Nitro-phenyl)-ethanone oxime
    • Ethanone, 1-(4-nitrophenyl)-, oxime
    • 1-(4-nitrophenyl)ethanone oxime
    • AC1LF2RW
    • CTK0G7024
    • 4'-nitroacetophenone oxime
    • p-nitroacetophenone
    • 4-nitroacetophenone oxime
    • para-nitroacetophenone oxime
    • (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine
    • MFCD01445209
    • 59862-56-5
    • 10342-64-0
    • AKOS030240109
    • SCHEMBL9181831
    • DTXSID80352271
    • MDL: MFCD01445209
    • Inchi: 1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3
    • InChI Key: GFNBZVFYQPTWRK-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C(C)=NO)=CC=1)=O

Computed Properties

  • Exact Mass: 180.05300
  • Monoisotopic Mass: 180.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • PSA: 78.41000
  • LogP: 2.31620

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB424933-1 g
(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine
10342-64-0
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€594.80 2023-07-18
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abcr
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(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine; .
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abcr
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Additional information on N-[1-(4-nitrophenyl)ethylidene]hydroxylamine

N-[1-(4-Nitrophenyl)Ethylidene]Hydroxylamine: A Comprehensive Overview

N-[1-(4-Nitrophenyl)Ethylidene]Hydroxylamine, also known by its CAS number 10342-64-0, is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is a derivative of hydroxylamine, with a substituted ethylidene group attached to the nitrogen atom. The presence of the nitrophenyl group introduces unique electronic and structural properties, making it a valuable molecule in both academic and industrial applications.

The molecular structure of N-[1-(4-Nitrophenyl)Ethylidene]Hydroxylamine consists of a hydroxylamine backbone (NH₂OH) with an ethylidene group (CH₂=CH-) substituted at the nitrogen atom, and a nitrophenyl group (C₆H₄NO₂) attached to the ethylidene chain. This configuration imparts distinct reactivity and selectivity, which are highly desirable in chemical synthesis and catalysis.

Recent studies have highlighted the potential of N-[1-(4-Nitrophenyl)Ethylidene]Hydroxylamine as a versatile precursor in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinazolines. These compounds are of great interest due to their applications in drug discovery, agrochemicals, and materials science.

In the field of medicinal chemistry, researchers have explored the use of N-[1-(4-Nitrophenyl)Ethylidene]Hydroxylamine as an intermediate in the development of bioactive molecules targeting specific diseases such as cancer and neurodegenerative disorders. The compound's ability to undergo various condensation reactions has made it a valuable tool in constructing complex molecular frameworks with high precision.

Moreover, advancements in green chemistry have led to the development of eco-friendly synthetic routes for producing N-[1-(4-Nitrophenyl)Ethylidene]Hydroxylamine. These methods often utilize renewable resources and minimize waste generation, aligning with global sustainability goals.

The physical properties of N-[1-(4-Nitrophenyl)Ethylidene]Hydrox

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